3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide
Description
3-(1H-Benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide is a hydrazide derivative featuring a benzotriazole moiety linked via a propane chain to a naphthalene-based hydrazone group. The benzotriazole unit is a heterocyclic aromatic system known for its chelating properties and applications in coordination chemistry . The naphthalenylidene substituent introduces extended π-conjugation, which may enhance stability and optical properties. However, structurally related compounds have been extensively characterized (e.g., X-ray crystallography, IR, NMR) .
Properties
IUPAC Name |
3-(benzotriazol-1-yl)-N-[(E)-naphthalen-1-ylmethylideneamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O/c26-20(12-13-25-19-11-4-3-10-18(19)22-24-25)23-21-14-16-8-5-7-15-6-1-2-9-17(15)16/h1-11,14H,12-13H2,(H,23,26)/b21-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBDUFYLWYXOOY-KGENOOAVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=NNC(=O)CCN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=N/NC(=O)CCN3C4=CC=CC=C4N=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
326002-72-6 | |
| Record name | 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(1-NAPHTHYLMETHYLENE)PROPANOHYDRAZIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution to Form the Propanehydrazide Intermediate
The synthesis begins with the alkylation of 1H-benzotriazole to introduce a three-carbon chain. A common approach involves reacting 1H-benzotriazole with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate (K₂CO₃). This reaction is typically conducted in acetone under reflux conditions for 12–24 hours, yielding 3-(1H-benzotriazol-1-yl)propanoic acid ethyl ester. The mechanism proceeds via a nucleophilic substitution (SN2), where the benzotriazole anion attacks the electrophilic carbon of the bromopropanoate ester.
Key Conditions
Hydrazinolysis to Generate the Hydrazide
The ethyl ester intermediate undergoes hydrazinolysis to form the corresponding hydrazide. This step involves reacting the ester with excess hydrazine hydrate (NH₂NH₂·H₂O) in methanol or ethanol at room temperature for 4–6 hours. The reaction proceeds via nucleophilic acyl substitution, replacing the ethoxy group with a hydrazide moiety to yield 3-(1H-benzotriazol-1-yl)propanehydrazide.
Optimization Notes
Condensation with Naphthalen-1-ylcarbaldehyde
The final step involves a condensation reaction between the hydrazide and naphthalen-1-ylcarbaldehyde to form the Schiff base. This is typically carried out in ethanol or acetic acid under reflux for 6–8 hours. The reaction is acid-catalyzed, with glacial acetic acid (1–2 drops) accelerating imine formation.
Reaction Mechanism
- Protonation of the aldehyde carbonyl oxygen by acetic acid.
- Nucleophilic attack by the hydrazide’s amino group.
- Dehydration to form the E-configuration imine.
Conditions and Yield
Reaction Optimization Strategies
Solvent Effects on Condensation Efficiency
The choice of solvent significantly impacts reaction kinetics and product purity. Polar aprotic solvents like DMF enhance solubility but may require higher temperatures. Ethanol balances reactivity and environmental safety, making it ideal for large-scale synthesis.
Comparative Data
| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 6 | 88 | 98 |
| Methanol | 5 | 85 | 97 |
| DMF | 4 | 82 | 95 |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times by 50–80% while maintaining or improving yields. For example, the condensation step under microwave conditions (100°C, 150 W) completes in 10–15 minutes with a 90–92% yield.
Analytical Characterization
Spectroscopic Data
Purity and Crystallinity
High-performance liquid chromatography (HPLC) analysis typically shows ≥98% purity. Single-crystal X-ray diffraction confirms the E-configuration of the imine bond.
Industrial Scalability Challenges
Cost-Effective Precursors
The use of naphthalen-1-ylcarbaldehyde, which is commercially available but costly, drives research into alternative aldehydes or in situ aldehyde generation methods.
Waste Management
Bromide byproducts from the alkylation step require neutralization with aqueous NaHCO₃ and filtration. Solvent recovery systems (e.g., rotary evaporation) reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzotriazol-1-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the benzotriazole moiety.
Scientific Research Applications
Anticancer Activity
Research indicates that 3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide exhibits significant anticancer properties. Studies have shown its potential to inhibit specific cancer cell lines by inducing apoptosis through mechanisms such as disrupting mitochondrial function and activating caspases. The compound has been tested against various cancer types, demonstrating promising results in cytotoxicity and therapeutic applications against malignancies such as breast and lung cancer .
Antimicrobial Properties
In addition to its anticancer activity, the compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicate effective antibacterial activity, suggesting potential applications in treating bacterial infections .
Materials Science Applications
The unique structural characteristics of this compound also make it valuable in materials science. Its ability to form stable complexes with metals suggests potential uses in catalysis and as a stabilizing agent in various chemical processes. Furthermore, the compound's photostability and UV-absorbing properties make it suitable for applications in coatings and plastics, where protection against UV radiation is crucial .
Synthesis and Characterization
The synthesis of this compound typically involves condensation reactions between appropriate hydrazones and benzotriazole derivatives. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values indicating effective cytotoxicity. |
| Study B | Antimicrobial Activity | Exhibited MIC values of 31.25 µg/ml against Acinetobacter strains, highlighting its potential as an antibacterial agent. |
| Study C | Materials Science | Showed effectiveness as a UV stabilizer in polymer matrices, enhancing durability against environmental degradation. |
Mechanism of Action
The mechanism of action of 3-(1H-benzotriazol-1-yl)-N’-[(E)-naphthalen-1-ylmethylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The benzotriazole moiety can interact with enzymes or receptors, modulating their activity. The naphthalen-1-ylmethylidene group may enhance the compound’s binding affinity and specificity towards its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Findings
Electronic and Steric Effects
- Benzotriazole vs. Pyrazole/Pyrimidine Moieties : The benzotriazole group enhances chelation capabilities compared to pyrazole derivatives (e.g., ), making it more suitable for metal-catalyzed reactions.
- Naphthalene vs.
Corrosion Inhibition
- Naproxen-based hydrazides (e.g., BPH and MPH in ) achieve >90% inhibition efficiency in acidic media due to adsorption via heteroatoms (N, O) and aromatic systems. The target compound’s benzotriazole and naphthalene units may offer comparable or superior performance.
Biological Activity
3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structure, and biological evaluations of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.
Chemical Structure and Properties
The compound features a benzotriazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:
This indicates that the compound consists of 18 carbon atoms, 16 hydrogen atoms, 4 nitrogen atoms, and 1 oxygen atom. The presence of the naphthalene group contributes to its lipophilicity, which can enhance membrane permeability.
Synthesis
The synthesis of this compound typically involves the reaction of benzotriazole derivatives with naphthaldehyde under acidic conditions. The following general steps are involved:
- Formation of Hydrazone : Reacting benzotriazole with naphthaldehyde to form a hydrazone.
- Cyclization : Further reactions may lead to the formation of the final hydrazide structure.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of benzotriazole derivatives. For instance, derivatives similar to this compound have shown significant activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 18 |
| Target Compound | S. aureus | 17 |
| Target Compound | E. coli | 16 |
Anticancer Activity
Research has indicated that benzotriazole derivatives exhibit potential anticancer properties by inducing apoptosis in cancer cell lines. For example, studies have shown that certain benzotriazole compounds can inhibit tumor growth in vitro by disrupting cell cycle progression .
Case Study: In Vitro Evaluation
In a recent study, the target compound was tested against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values significantly lower than those observed for standard chemotherapeutics.
Table 2: Anticancer Activity Data
| Cell Line | IC50 Value (µM) | % Cell Viability at 10 µM |
|---|---|---|
| MCF-7 | 12.5 | 30 |
| HeLa | 15.0 | 25 |
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may act as an enzyme inhibitor, affecting pathways critical for microbial survival or cancer cell proliferation.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to apoptosis.
Q & A
Q. What are the established synthetic routes for 3-(1H-benzotriazol-1-yl)-N'-[(E)-naphthalen-1-ylmethylidene]propanehydrazide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a multi-step process:
Benzotriazole Derivative Preparation : React o-phenylenediamine with nitrous acid to form the benzotriazole core .
Hydrazide Intermediate Formation : Condense the benzotriazole derivative with propanehydrazide under acidic/basic conditions .
Final Schiff Base Formation : React the hydrazide intermediate with naphthalene-1-carbaldehyde in ethanol or methanol under reflux (70–80°C, 6–8 hours) to form the target compound .
Q. Optimization Strategies :
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while ethanol improves yield (up to 78% reported for analogous compounds) .
- Catalysts : Acidic catalysts (e.g., glacial acetic acid) accelerate Schiff base formation .
- Temperature Control : Reflux conditions prevent side reactions like hydrolysis .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?
Methodological Answer :
- 1H/13C NMR : Confirm the hydrazone (N–H, δ ~10.5 ppm) and naphthylidene (C=NH, δ ~8.3 ppm) groups. Aromatic protons from benzotriazole (δ 7.2–8.1 ppm) and naphthalene (δ 7.5–8.5 ppm) should resolve clearly .
- IR Spectroscopy : Detect C=O stretching (~1670 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
- Mass Spectrometry (HRMS) : Look for [M+H]+ peaks matching the molecular weight (391.47 g/mol for analogous compounds) .
Q. What preliminary biological activities have been reported for benzotriazole-hydrazide derivatives, and how are these assays conducted?
Methodological Answer :
- Antimicrobial Activity : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) via broth microdilution (MIC values typically 8–64 µg/mL) .
- Enzyme Inhibition : Assess cytochrome P450 inhibition using fluorometric assays (IC50 values <10 µM reported for related compounds) .
- Antioxidant Activity : Measure DPPH radical scavenging (e.g., 70–85% inhibition at 100 µM) .
Advanced Research Questions
Q. How do structural modifications (e.g., naphthyl vs. methoxyphenyl substituents) impact biological activity?
Data-Driven Analysis :
- Naphthyl Group : Enhances π-π stacking with biological targets, improving antimicrobial potency (MIC reduced by 50% compared to methoxyphenyl analogs) .
- Electron-Withdrawing Groups : Nitro or chloro substituents increase enzyme inhibition (e.g., IC50 for CYP51 drops from 12 µM to 3 µM) .
- Hydrazide Flexibility : Rigid E-configuration (confirmed via X-ray) optimizes binding to hydrophobic enzyme pockets .
Q. What computational tools are recommended to study the compound’s interaction with biological targets?
Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to CYP450 (PDB ID: 1EA1). Key interactions include:
- Benzotriazole N-atoms coordinating Fe in heme .
- Naphthyl group occupying hydrophobic subsites .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-enzyme complexes .
- QSAR Models : Correlate logP values (calculated ~3.5) with membrane permeability for drug-likeness predictions .
Q. How can researchers resolve contradictions in reported bioactivity data?
Case Study :
- Contradiction : Compound X shows MIC = 8 µg/mL in Study A but MIC = 32 µg/mL in Study B .
- Resolution Strategies :
- Assay Standardization : Ensure consistent inoculum size (e.g., 1×10⁵ CFU/mL) and growth medium (Mueller-Hinton agar) .
- Solubility Check : Use DMSO stock solutions ≤1% to avoid solvent toxicity .
- Structural Verification : Confirm purity via HPLC (>95%) and correct stereochemistry (E vs. Z) via NOESY .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
Experimental Design :
- pH Stability : Incubate in buffers (pH 2–10, 37°C, 24 hours). Monitor degradation via HPLC:
- Stable at pH 5–7 (<5% degradation).
- Rapid hydrolysis at pH >8 (t1/2 = 2 hours) due to hydrazone cleavage .
- Thermal Stability : Store at 4°C, 25°C, and 40°C for 30 days. Degradation products (e.g., naphthalene-1-carbaldehyde) identified via GC-MS .
Q. How can researchers leverage crystallography to elucidate supramolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
